molecular formula C24H26O6 B1247794 1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one

1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one

Cat. No.: B1247794
M. Wt: 410.5 g/mol
InChI Key: GQJMECUTIMYMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one is a natural product found in Garcinia mangostana with data available.

Scientific Research Applications

Synthesis and Characterization

  • Xanthones like 1,5,8-Trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one have been synthesized and characterized in various studies. Gujral and Gupta (1979) synthesized similar compounds, highlighting their potential as precursors to other xanthone derivatives (Gujral & Gupta, 1979). Ahluwalia and Tehim (1984) further synthesized and characterized xanthone derivatives, including garcinone A (Ahluwalia & Tehim, 1984).

Isolation from Natural Sources

  • Various xanthone derivatives have been isolated from natural sources, suggesting the importance of these compounds in natural product chemistry. Owen and Scheinmann (1974) isolated xanthones from Pentaphalangium solomonse Warb (Owen & Scheinmann, 1974). Han et al. (2020) reported the isolation of xanthone derivatives from Garcinia oblongifolia (Han et al., 2020).

Pharmacological Potential

  • Xanthones have been studied for their pharmacological properties. Nguyen et al. (2011) isolated xanthones from Garcinia cochinchinensis and tested their cytotoxicity against human cancer cell lines (Nguyen et al., 2011). Lyamin et al. (2020) studied a xanthone derivative in dental products for treating chronic catarrhal gingivitis, highlighting its antimicrobial and anti-inflammatory properties (Lyamin et al., 2020).

Novel Derivative Synthesis

  • The synthesis of novel xanthone derivatives also forms an important part of research on these compounds. Iijima et al. (1979) synthesized derivatives starting with β-carbonyl compounds (Iijima et al., 1979). Feng Ya (2014) achieved the total synthesis of (±)-Lespeflorins A_3, a xanthone derivative, demonstrating the synthetic versatility of these compounds (Feng Ya, 2014).

Bioactivity and Structure Elucidation

  • Xanthone derivatives have been studied for their bioactivity, and efforts have been made to elucidate their structures. Huang et al. (2010) reported the structure elucidation of xanthone derivatives isolated from a mangrove endophytic fungus, highlighting their potential bioactivity (Huang et al., 2010). Chairungsrilerd et al. (1996) isolated mangostanol, a xanthone from Garcinia mangostana, and assessed its biological activity (Chairungsrilerd et al., 1996).

Isolation and Purification

  • Ravidas et al. (2019) isolated and purified a xanthone from Garcinia rubra, demonstrating the methods used in isolating these compounds from natural sources (Ravidas et al., 2019).

Properties

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

1,5,8-trihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C24H26O6/c1-12(2)6-8-14-20(27)19-21(28)18-16(25)10-11-17(26)24(18)30-23(19)15(22(14)29-5)9-7-13(3)4/h6-7,10-11,25-27H,8-9H2,1-5H3

InChI Key

GQJMECUTIMYMNR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C1OC)CC=C(C)C)OC3=C(C=CC(=C3C2=O)O)O)O)C

Synonyms

8-hydroxycudraxanthone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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